molecular formula C8H10N6S4 B4682682 5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE

5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE

Cat. No.: B4682682
M. Wt: 318.5 g/mol
InChI Key: REUHNZDCGFQPCL-OWOJBTEDSA-N
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Description

5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiadiazole rings connected by a butenyl chain with sulfanyl groups and amino substituents.

Properties

IUPAC Name

5-[(E)-4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]but-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S4/c9-5-11-13-7(17-5)15-3-1-2-4-16-8-14-12-6(10)18-8/h1-2H,3-4H2,(H2,9,11)(H2,10,12)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUHNZDCGFQPCL-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCSC1=NN=C(S1)N)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CSC1=NN=C(S1)N)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction conditions often include the use of solvents like ethanol and the presence of bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and automated synthesis systems may enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino or sulfanyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE is unique due to its dual thiadiazole rings and the presence of both amino and sulfanyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE
Reactant of Route 2
Reactant of Route 2
5-{[(2E)-4-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]BUT-2-EN-1-YL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE

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